molecular formula C9H10N2O B2495161 2-ethoxy-1H-benzo[d]imidazole CAS No. 22219-23-4

2-ethoxy-1H-benzo[d]imidazole

Cat. No. B2495161
CAS RN: 22219-23-4
M. Wt: 162.192
InChI Key: XWXQEBMBBDIGOQ-UHFFFAOYSA-N
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Description

2-Ethoxy-1H-benzo[d]imidazole is a chemical compound studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties. Its relevance spans across different fields of chemistry due to its unique structure and potential applications.

Synthesis Analysis

The synthesis of 2-ethoxy-1H-benzo[d]imidazole derivatives involves various chemical reactions, including condensation, cyclization, N-alkylation, hydrolyzation, and chlorination. These processes are optimized under different conditions to achieve high yields and desired product specificity (Huang Jin-qing, 2009).

Molecular Structure Analysis

Molecular structure analysis using spectroscopic methods (FT-IR, FT-Raman, 1H, 13C NMR, UV-Vis) and theoretical calculations (DFT/B3LYP) provides insights into the electronic structure, dipole moment, polarizability, and hyperpolarizability of 2-ethoxy-1H-benzo[d]imidazole derivatives. These analyses help understand the structural stability and vibrational bands of the compound, contributing to its identification and characterization (Manju Pandey, S. Muthu, N. Gowda, 2017).

Chemical Reactions and Properties

The chemical reactivity of 2-ethoxy-1H-benzo[d]imidazole includes its involvement in heteroannulation reactions to synthesize various heterocyclic compounds. These reactions are facilitated by catalysts such as FeCl3/ZnI2 through aerobic oxidative cyclization, highlighting the compound's versatility in forming fused heterocyclic structures (Subhajit Mishra et al., 2014).

Physical Properties Analysis

The physical properties of 2-ethoxy-1H-benzo[d]imidazole derivatives, such as crystal structure and packing, are analyzed using X-ray diffraction techniques. These studies reveal the compound's crystalline form, intermolecular hydrogen bonding, and π–π stacking interactions, which are crucial for understanding its solid-state behavior and stability (H. Alliouche et al., 2014).

Chemical Properties Analysis

Chemical properties analysis involves examining the compound's reactivity, including its role in catalysis and the synthesis of various benzo[d]imidazole derivatives. The compound's chemical versatility is demonstrated through its participation in reactions under different catalytic conditions, leading to the synthesis of a wide range of chemical entities with potential biological activities (L. Fekri, M. Nikpassand, Roghayeh Maleki, 2016).

Scientific Research Applications

  • Pharmaceuticals

    • Imidazole is a key component in many pharmaceuticals and agrochemicals . It’s used in a variety of drugs due to its broad range of chemical and biological properties . For example, it’s found in drugs like clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
    • The synthesis of these drugs involves various kinds of synthetic routes for imidazole and their derived products .
  • Solar Cells and Other Optical Applications

    • Imidazole-containing compounds are being researched for use in dyes for solar cells and other optical applications .
    • The synthesis of these compounds involves the regiocontrolled synthesis of substituted imidazoles .
  • Functional Materials

    • Imidazole is also being deployed in the development of functional materials .
    • The synthesis of these materials involves the regiocontrolled synthesis of substituted imidazoles .
  • Catalysis

    • Imidazole is being used in catalysis .
    • The synthesis of these catalysts involves the regiocontrolled synthesis of substituted imidazoles .
  • Antihypertensive Potential

    • Some imidazole derivatives have been synthesized and evaluated for their antihypertensive potential . For example, 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole and 5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole have shown promising results .
    • The evaluation of these compounds was carried out using the tail-cuff method .
  • Antitumor Activities

    • Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has been used to synthesize pyrazole, thiophene, pyridine, and coumarin derivatives, which have shown antitumor activities .
    • The synthesis of these derivatives involves various synthetic routes .
  • Antimicrobial Activity

    • Some 1H-benzo[d]imidazole derivatives have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .
    • The testing of these compounds was carried out by checking their selectivity .
    • ADME calculations indicate that the compounds can be tested as potential drugs .
  • Antitumor Potential

    • Some 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine have been synthesized and evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
    • The evaluation of these compounds was carried out using Fluorouracil as a reference .

Safety And Hazards

The safety information for 2-ethoxy-1H-benzo[d]imidazole includes the following hazard statements: H302-H315-H320-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives, including 2-ethoxy-1H-benzo[d]imidazole, could be a promising direction for future research .

properties

IUPAC Name

2-ethoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXQEBMBBDIGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-1H-benzo[d]imidazole

Citations

For This Compound
31
Citations
AK Musdif, TA Jalil Aliane - Biochemical & Cellular Archives, 2020 - search.ebscohost.com
The research involves the preparation of previously unprepared esters compounds, which have been characterized by measurement of fusion degree, infrared spectrum (FT_IR) and …
Number of citations: 0 search.ebscohost.com
NVDH Maddi, S Garaga, AVR Reddy… - Current Issues in …, 2017 - sciendo.com
Azilsartan Kamedoxomil is an AT1-subtype angiotensin II receptor blocker (ARB). During the laboratory synthesis of Azilsartan Kamedoxomil, four related substances of Azilsartan …
Number of citations: 1 sciendo.com
A Testen, M Plevnik, B Štefane, I KRALJ CIGIĆ - Acta Pharmaceutica, 2019 - hrcak.srce.hr
Development of safe and effective drugs requires complete impurity evaluation and, therefore, knowledge about the formation and elimination of impurities is necessary. During impurity …
Number of citations: 1 hrcak.srce.hr
F Yang, C Wu, Z Li, G Tian, J Wu, F Zhu… - … Process Research & …, 2016 - ACS Publications
A novel and efficient route of synthesis for making flibanserin via 2-ethoxy-1H-benzo[d]imidazole (12) was described with excellent yield. This protocol provided a more facile approach …
Number of citations: 25 pubs.acs.org
D Swain, PN Patel, I Palaniappan… - Rapid …, 2015 - Wiley Online Library
Rationale Azilsartan medoxomil potassium (AZM) is a new antihypertensive drug introduced in the year 2011. The presence of degradation products not only affects the quality, but also …
DK Ravishankara… - European Journal of …, 2012 - eurjchem.com
A series of new benzimidazole derivatives have been synthesized by simple condensation reaction between benzimidazole derivatives and phenyl sulphonyl chloride derivatives. All …
Number of citations: 14 www.eurjchem.com
AM Abreu Diaz, GO Drumeva, DR Petrenyov… - Acs Omega, 2020 - ACS Publications
A novel 7-((4-(3-((2-[ 18 F]fluoropyridin-3-yl)oxy)propyl)-1H-1,2,3-triazol-1-yl)methyl)-1H-benzo[d]imidazole derivative of the angiotensin II type-1 receptor (AT 1 R) blocker candesartan, …
Number of citations: 7 pubs.acs.org
H Wang, Y Dong, C Zheng, CA Sandoval, X Wang… - Chem, 2018 - cell.com
Selective cyanation of aryl halides was achieved with CO 2 and NH 3 as the only sources of carbon and nitrogen, respectively. In the presence of Cu catalysts under low pressure (3 atm)…
Number of citations: 34 www.cell.com
S Radl, J Cerny, J Stach… - Organic Process Research …, 2013 - ACS Publications
An improved process for the active pharmaceutical ingredient of a new angiotensin II AT 1 receptor antagonist, azilsartan medoxomil, has been developed. The results include …
Number of citations: 29 pubs.acs.org
S Radl, J Černý, J Stach, J Holec… - Journal of …, 2013 - Wiley Online Library
Synthesis of angiotensin II AT 1 receptor antagonist azilsartan is described. The results include reinvestigation of the described process as well as its novel modification. This new …
Number of citations: 15 onlinelibrary.wiley.com

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